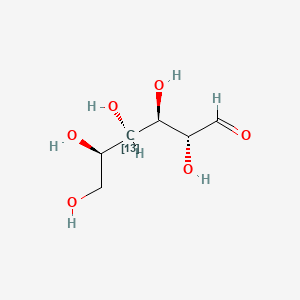
D-Allose-13C-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Allose-13C-2: is a stable isotope-labeled compound of D-Allose, a rare monosaccharide. D-Allose is an aldohexose, which is a C-3 epimer of D-Glucose. It is rarely found in nature and has attracted significant attention due to its various physiological and pharmaceutical properties . The 13C labeling in this compound makes it particularly useful in scientific research, especially in metabolic studies and tracing experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Allose can be synthesized chemically and enzymatically. Chemically, it can be prepared from D-Ribose through cyanohydrin reaction, followed by reduction with sodium amalgam and purification . Another method involves the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate .
Industrial Production Methods: Biotechnological methods have been developed for the production of D-Allose. These methods involve the use of D-Allose-producing enzymes such as L-Rhamnose isomerase, Ribose-5-phosphate isomerase, and Galactose-6-phosphate isomerase . These enzymes convert D-Psicose to D-Allose under specific conditions .
Analyse Des Réactions Chimiques
Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form D-Allonic acid and reduced to form D-Allitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogenation over a catalyst are commonly used.
Substitution: Various protecting groups can be introduced and removed under acidic or basic conditions.
Major Products:
Oxidation: D-Allonic acid
Reduction: D-Allitol
Substitution: Various protected derivatives of D-Allose.
Applications De Recherche Scientifique
D-Allose-13C-2 has a wide range of applications in scientific research:
Chemistry: Used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Biology: Investigated for its effects on cell metabolism and its potential as a cryoprotectant.
Medicine: Studied for its anti-cancer, anti-tumor, anti-inflammatory, and immunosuppressant properties.
Industry: Potential use as a low-calorie sweetener and in the production of functional foods.
Mécanisme D'action
D-Allose exerts its effects through various molecular pathways. It interacts with thioredoxin-interacting protein molecules, regulating reactive oxygen species, inducing cell cycle arrest, and promoting apoptosis . These mechanisms contribute to its anti-cancer and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
D-Allulose: An isomer of D-Allose with similar low-calorie sweetening properties.
D-Psicose: Another rare sugar with potential health benefits.
D-Glucose: A common sugar, structurally similar but with different physiological effects.
Uniqueness: D-Allose is unique due to its rare occurrence in nature and its diverse physiological functions, including anti-cancer and cryoprotective properties . The 13C labeling in D-Allose-13C-2 enhances its utility in metabolic studies and tracing experiments .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i6+1 |
Clé InChI |
GZCGUPFRVQAUEE-JZVKJSLXSA-N |
SMILES isomérique |
C([C@H]([13C@H]([C@H]([C@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


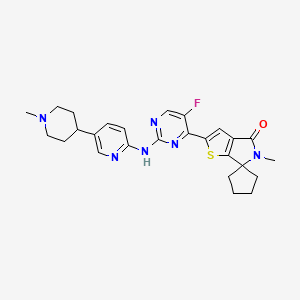
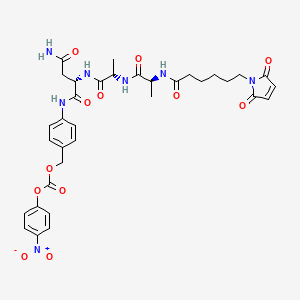
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
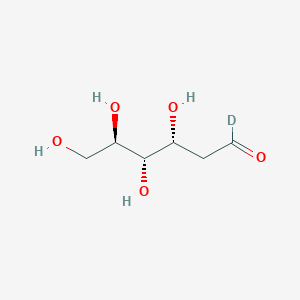
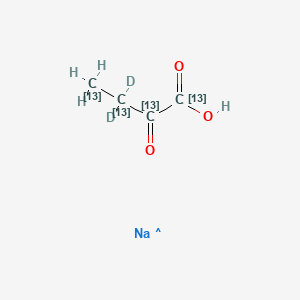
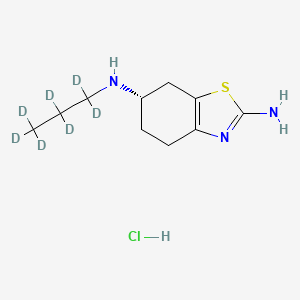

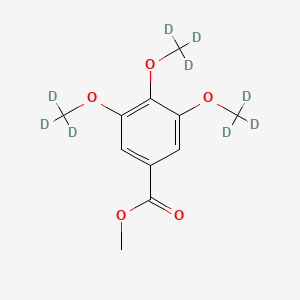
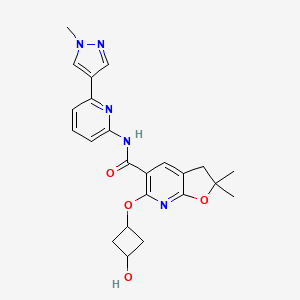

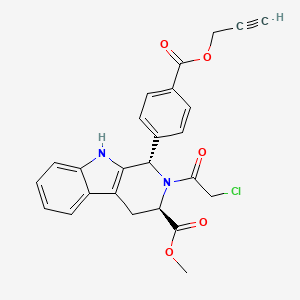

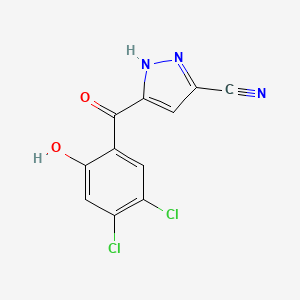
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
